1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of triazolothiazine derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound and their impact on its bioavailability.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cells . For example, one study reported that certain derivatives exhibited potent cytotoxic activities with IC50 values in the low micromolar range against MDA-MB-231 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide typically involves the following steps:
Formation of the triazolothiazine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a thioamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the chlorophenyl group: This step involves the reaction of the triazolothiazine intermediate with a chlorophenyl derivative, typically through a nucleophilic substitution reaction.
Formation of the cyclopentanecarboxamide moiety: This final step involves the reaction of the intermediate with a cyclopentanecarboxylic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent with activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclobutanecarboxamide: Similar structure with a cyclobutane ring instead of a cyclopentane ring.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c18-13-6-4-12(5-7-13)17(8-1-2-9-17)14(23)19-15-20-21-16-22(15)10-3-11-24-16/h4-7H,1-3,8-11H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOUTFNTHVRJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C4N3CCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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